molecular formula C10H18O2S B6242828 cyclohexyl 3-(methylsulfanyl)propanoate CAS No. 1863524-35-9

cyclohexyl 3-(methylsulfanyl)propanoate

Cat. No.: B6242828
CAS No.: 1863524-35-9
M. Wt: 202.3
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Description

Cyclohexyl 3-(methylsulfanyl)propanoate is an organic compound that belongs to the class of esters It is characterized by a cyclohexyl group attached to a propanoate moiety, which is further substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3-(methylsulfanyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 3-(methylsulfanyl)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclohexyl 3-(methylsulfanyl)propanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclohexyl 3-(methylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions due to its ester functionality.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 3-(methylsulfanyl)propanoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active components. The methylsulfanyl group may interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: Similar ester structure but lacks the methylsulfanyl group.

    Cyclohexyl 3-(hydroxyl)propanoate: Similar structure but with a hydroxyl group instead of a methylsulfanyl group.

    Cyclohexyl 3-(methylamino)propanoate: Similar structure but with a methylamino group instead of a methylsulfanyl group.

Uniqueness

Cyclohexyl 3-(methylsulfanyl)propanoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can participate in specific chemical reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

1863524-35-9

Molecular Formula

C10H18O2S

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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